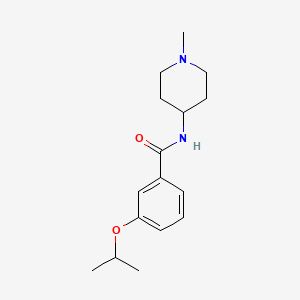![molecular formula C13H23ClN6O B5037971 N-butyl-6-chloro-N'-[2-(4-morpholinyl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5037971.png)
N-butyl-6-chloro-N'-[2-(4-morpholinyl)ethyl]-1,3,5-triazine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-6-chloro-N'-[2-(4-morpholinyl)ethyl]-1,3,5-triazine-2,4-diamine, commonly known as BCT-100, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BCT-100 belongs to the family of triazine compounds that have been extensively studied for their antitumor, antiviral, and antifungal properties.
Mécanisme D'action
The mechanism of action of BCT-100 is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various cellular processes such as DNA replication, cell division, and protein synthesis. BCT-100 has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and ribonucleotide reductase, an enzyme involved in nucleotide synthesis.
Biochemical and physiological effects:
BCT-100 has been shown to have various biochemical and physiological effects on cells. In cancer cells, BCT-100 has been shown to induce apoptosis, inhibit cell cycle progression, and inhibit angiogenesis. In viral infections, BCT-100 has been shown to inhibit viral replication and reduce viral load. In fungal infections, BCT-100 has been shown to inhibit fungal growth and reduce fungal load.
Avantages Et Limitations Des Expériences En Laboratoire
BCT-100 has several advantages for lab experiments, including its high potency, low toxicity, and ease of synthesis. However, BCT-100 also has some limitations, including its limited solubility in water and its potential for non-specific binding to proteins.
Orientations Futures
There are several future directions for the research of BCT-100. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential therapeutic applications in other diseases such as bacterial infections and autoimmune diseases. Additionally, the development of novel derivatives of BCT-100 with improved potency and selectivity could lead to the discovery of new drugs for the treatment of various diseases.
In conclusion, BCT-100 is a promising compound with potential therapeutic applications in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of BCT-100 as a therapeutic agent.
Méthodes De Synthèse
The synthesis of BCT-100 involves the reaction of 6-chloro-N'-[2-(4-morpholinyl)ethyl]-1,3,5-triazine-2,4-diamine with n-butylamine in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled conditions to obtain a high yield of the desired product. The purity of the product is confirmed by various analytical techniques such as HPLC, NMR, and mass spectrometry.
Applications De Recherche Scientifique
BCT-100 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, viral infections, and fungal infections. In cancer research, BCT-100 has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In viral infections, BCT-100 has been shown to inhibit the replication of certain viruses such as HIV and hepatitis C virus. In fungal infections, BCT-100 has been shown to inhibit the growth of various fungi such as Candida albicans and Aspergillus fumigatus.
Propriétés
IUPAC Name |
4-N-butyl-6-chloro-2-N-(2-morpholin-4-ylethyl)-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23ClN6O/c1-2-3-4-15-12-17-11(14)18-13(19-12)16-5-6-20-7-9-21-10-8-20/h2-10H2,1H3,(H2,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPEJRAHPWAOKRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC(=NC(=N1)Cl)NCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-N-butyl-6-chloro-2-N-(2-morpholin-4-ylethyl)-1,3,5-triazine-2,4-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-2-[4-(2,3-dichlorophenyl)-5-phenyl-1H-imidazol-2-yl]phenol](/img/structure/B5037889.png)
![2-[(2-fluorobenzoyl)amino]-N-propyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5037898.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B5037916.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-chloro-N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)benzamide](/img/structure/B5037947.png)
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-cyclohexyl-1,3-oxazole-4-carboxamide](/img/structure/B5037954.png)
![2-[(4-bromobenzyl)thio]-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5037962.png)
![N~2~-[2-(3,4-dimethoxyphenyl)ethyl]-N~1~-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)glycinamide oxalate](/img/structure/B5037963.png)
![2-amino-6-[(3-cyclopropyl-1-phenylpropyl)thio]-3,5-pyridinedicarbonitrile](/img/structure/B5037965.png)


![1-[4-(4-ethoxyphenoxy)butoxy]-3-(trifluoromethyl)benzene](/img/structure/B5037985.png)

![2-phenoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide](/img/structure/B5037992.png)